molecular formula C22H26ClN3O5S B2496864 N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-58-3

N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2496864
CAS RN: 898450-58-3
M. Wt: 479.98
InChI Key: OLQCFUMCWYAELJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methoxyphenyl group, a sulfonyl group, and a piperidine ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group could make it more polar, and the presence of a chlorophenyl group could increase its stability .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide”, also known as “N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide”.

Pharmacological Research

This compound has shown potential in pharmacological research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for studying its effects on different physiological processes. Researchers are exploring its potential as an anti-inflammatory, analgesic, and anti-allergic agent .

Anticonvulsant Activity

Studies have indicated that this compound may possess anticonvulsant properties. It has been tested in models of generalized tonic-clonic seizures, showing promise in preventing seizure spread when neuronal circuits are maximally active . This makes it a valuable compound for further research in epilepsy and other seizure-related disorders.

Anti-Allergic Applications

The compound has been investigated for its anti-allergic activities. Its ability to inhibit certain allergic reactions makes it a potential candidate for developing treatments for allergies and related conditions . This application is particularly important given the increasing prevalence of allergic diseases worldwide.

Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound. It has been found to protect neuronal cells from damage, which is crucial in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This application highlights its potential in developing therapies to protect against neuronal damage.

Chemical Synthesis and Methodology

The compound is valuable in chemical synthesis and methodology research. Its complex structure makes it a useful model for studying new synthetic routes and methodologies in organic chemistry . Researchers use it to develop more efficient and environmentally friendly synthesis processes.

Biochemical Pathway Studies

This compound is used in biochemical pathway studies to understand its interaction with various enzymes and receptors. By studying these interactions, researchers can gain insights into its mechanism of action and potential therapeutic applications . This is crucial for drug development and understanding disease mechanisms.

Molecular Modeling and Drug Design

In the field of molecular modeling and drug design, this compound serves as a template for designing new molecules with improved efficacy and safety profiles . Researchers use computational methods to predict its behavior and interactions, aiding in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include testing its biological activity, studying its reactivity, or exploring its potential applications in fields such as medicine or materials science .

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-9-11-20(12-10-19)32(29,30)26-15-3-2-4-18(26)13-14-24-21(27)22(28)25-17-7-5-16(23)6-8-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCFUMCWYAELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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